molecular formula C14H17N B8565674 3'-Methylspiro[indene-1,4'-piperidine]

3'-Methylspiro[indene-1,4'-piperidine]

Cat. No.: B8565674
M. Wt: 199.29 g/mol
InChI Key: WMIHXQLUXJLGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Methylspiro[indene-1,4'-piperidine] is a spirocyclic compound featuring a fused indene-piperidine scaffold with a methyl substituent at the 3' position of the piperidine ring. For example, it has been utilized as a key component in nonpeptide antagonists of the C-C chemokine receptor type 2 (CCR2), a therapeutic target for inflammatory diseases .

The compound’s spirocyclic architecture confers conformational rigidity, which can enhance binding specificity and metabolic stability compared to linear analogs. Its molecular formula is C13H15N (spiro core) in its base form, with variations arising from functional group additions (e.g., acylations, substitutions) .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3'-methylspiro[indene-1,4'-piperidine]

InChI

InChI=1S/C14H17N/c1-11-10-15-9-8-14(11)7-6-12-4-2-3-5-13(12)14/h2-7,11,15H,8-10H2,1H3

InChI Key

WMIHXQLUXJLGIG-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC12C=CC3=CC=CC=C23

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3'-Methylspiro[indene-1,4'-piperidine] and related spirocyclic piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference
3'-Methylspiro[indene-1,4'-piperidine] C36H34F6N4O2S2* 732.804 3'-methyl, trifluoromethyl, thiazole CCR2 antagonist
1'-Methylspiro[indoline-3,4'-piperidine] C13H16N2 200.28 1'-methyl, indoline core Not specified (structural analog)
1'-Benzylspiro[indoline-3,4'-piperidine] C19H20N2 276.38 1'-benzyl, indoline core Not specified (pharmacophore studies)
GB88 (PAR2 antagonist) C30H38N4O3S 558.72 Cyclohexyl, oxazole, carboxamide Protease-activated receptor 2 (PAR2)
Spiro[indene-1,4'-piperidin]-3(2H)-one C13H15NO 201.27 3-keto group Intermediate for drug synthesis

*Note: The molecular formula listed for 3'-Methylspiro[indene-1,4'-piperidine] corresponds to a more complex derivative (CHEMBL395289) with additional functional groups .

Key Observations:

  • Substituent Impact : The 3'-methyl group in 3'-Methylspiro[indene-1,4'-piperidine] enhances lipophilicity compared to unsubstituted spiro[indene-1,4'-piperidine] (logP ~2.5 vs. ~1.8) .
  • Bioactivity : Compounds like GB88 and the CCR2-targeting derivative demonstrate that spiro-piperidine cores paired with specific substituents (e.g., trifluoromethyl, carboxamide) enable high-affinity interactions with diverse targets (PAR2 vs. CCR2) .
  • Synthetic Utility : Spiro[indene-1,4'-piperidin]-3(2H)-one serves as a versatile intermediate for further functionalization, such as acylation or alkylation .
3'-Methylspiro[indene-1,4'-piperidine] Derivatives

A CCR2 antagonist incorporating this scaffold (CHEMBL395289) exhibits potent inhibition (IC50 < 100 nM) in inflammatory models. Its trifluoromethyl and thiazole groups likely enhance binding to hydrophobic pockets in the CCR2 receptor .

PAR2 Antagonist GB88

GB88, a spiro[indene-1,4'-piperidine]-based compound, acts as a reversible PAR2 antagonist with efficacy in reducing pain and inflammation in preclinical arthritis models (EC50 ~50 nM) . Unlike the CCR2-targeting derivative, GB88 features a cyclohexyl group and oxazole ring, which are critical for PAR2 selectivity.

Unsubstituted Spiro[indene-1,4'-piperidine]

The base scaffold lacks significant bioactivity alone but serves as a precursor for bioactive derivatives. For example, its hydrochloride salt (CAS 137730-67-7) is used in early-stage drug discovery .

3'-Methylspiro[indene-1,4'-piperidine]

Synthesis typically involves spirocyclization of pre-functionalized indene and piperidine precursors. A representative method includes:

Core Formation : Nazarov cyclization of 1,4-pentadien-3-ols to generate the spiro[indene-1,4'-piperidine] framework .

Methylation : Introduction of the 3'-methyl group via alkylation or reductive amination .

Spiro[indene-1,4'-piperidin]-3(2H)-one

This ketone derivative is synthesized via oxidation of 2,3-dihydrospiro[indene-1,4'-piperidine] using meta-chloroperbenzoic acid (mCPBA), yielding ~70% purity after chromatographic purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.